1-Benzyl-3-(chloromethyl)pyrrolidine

描述

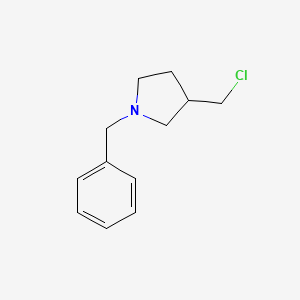

1-Benzyl-3-(chloromethyl)pyrrolidine is a nitrogen-containing heterocyclic compound featuring a pyrrolidine core substituted with a benzyl group at the 1-position and a chloromethyl group at the 3-position. This structure confers unique reactivity, particularly in nucleophilic substitution and cross-coupling reactions, making it valuable in pharmaceutical and agrochemical synthesis. The chloromethyl group serves as a versatile handle for further functionalization, enabling the introduction of amines, thiols, or other substituents .

Structure

2D Structure

属性

IUPAC Name |

1-benzyl-3-(chloromethyl)pyrrolidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16ClN/c13-8-12-6-7-14(10-12)9-11-4-2-1-3-5-11/h1-5,12H,6-10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QWGYCLIMHHUXSL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC1CCl)CC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16ClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20494361 | |

| Record name | 1-Benzyl-3-(chloromethyl)pyrrolidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20494361 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

209.71 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

51535-01-4 | |

| Record name | 1-Benzyl-3-(chloromethyl)pyrrolidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20494361 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

准备方法

Reaction Mechanism and Conditions

The most straightforward method involves reacting 1-benzylpyrrolidine with chloromethylating agents such as chloromethyl methyl ether (MOMCl) or paraformaldehyde in the presence of hydrochloric acid (HCl). A base, typically sodium hydroxide (NaOH), facilitates deprotonation, while dichloromethane (DCM) serves as the solvent.

Key Steps :

- Deprotonation : The nitrogen in 1-benzylpyrrolidine is deprotonated by NaOH, enhancing nucleophilicity.

- Electrophilic Attack : Chloromethylating agents (e.g., MOMCl) deliver the chloromethyl group to the pyrrolidine’s carbon-3 position.

- Quenching : The reaction is neutralized, and the product is isolated via extraction and distillation.

Example Protocol :

- Reactants : 1-Benzylpyrrolidine (1 eq), MOMCl (1.2 eq), NaOH (1.5 eq).

- Solvent : DCM, 0–5°C, 6 hours.

- Yield : 78–85% after distillation.

Blanc Chloromethylation Approach

Adaptation for Pyrrolidine Derivatives

The Blanc reaction, traditionally used for aromatic chloromethylation, has been modified for heterocycles. Formaldehyde and HCl react in the presence of ZnCl₂ to generate a chloromethyl electrophile, which attacks 1-benzylpyrrolidine.

Reaction Conditions :

Limitations :

- Competing diarylmethane byproducts due to Friedel-Crafts alkylation.

- Requires rigorous control of HCl gas flow to minimize bis(chloromethyl) ether formation.

In-Situ Chloromethylation with Carboxylic Acid Catalysts

Modern Catalytic Systems

Recent patents describe in-situ generation of chloromethylating agents using formaldehyde precursors (e.g., paraformaldehyde) and HCl, catalyzed by short-chain carboxylic acids (e.g., acetic acid). This method avoids Lewis acids, reducing effluent toxicity.

Protocol :

- Chloromethylating Agent Formation : Paraformaldehyde + HCl → ClCH₂OH.

- Reaction with 1-Benzylpyrrolidine : Catalyzed by acetic acid (5 mol%), 30–40°C, 6 hours.

- Workup : Neutralization with NaOH, extraction with toluene.

Advantages :

Multi-Step Synthesis from Pyrrolidine Precursors

Benzylation Followed by Chloromethylation

A two-step approach starts with pyrrolidine:

- Benzylation : Pyrrolidine reacts with benzyl chloride under basic conditions.

- Chloromethylation : The resulting 1-benzylpyrrolidine undergoes chloromethylation as in Section 1.

Example :

Asymmetric Synthesis via Nitrile Anion Cyclization

Advanced routes use enantioselective cyclization for chiral derivatives. For example, acrylonitrile conjugate addition to a benzylamine intermediate, followed by nitrile anion cyclization.

- Key Reagent : Diethyl chlorophosphate activates the nitrile group.

- Yield : >95% with 94–99% enantiomeric excess.

Industrial-Scale Production Methods

Continuous Flow Reactors

To enhance efficiency, industries employ continuous flow systems:

- Reactors : Microfluidic channels with precise temperature control (40–50°C).

- Throughput : 1–5 kg/hour.

- Purification : Short-path distillation removes unreacted benzylpyrrolidine.

Comparative Analysis of Synthetic Routes

Key Findings :

- In-situ methods offer higher yields and scalability.

- Blanc reaction is less favored industrially due to byproduct formation.

化学反应分析

Types of Reactions: 1-Benzyl-3-(chloromethyl)pyrrolidine undergoes various chemical reactions, including:

Substitution Reactions: The chloromethyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as amines, thiols, or alkoxides.

Oxidation Reactions: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.

Reduction Reactions: Reduction of the benzyl group can lead to the formation of 1-methyl-3-(chloromethyl)pyrrolidine.

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents such as sodium azide, potassium thiocyanate, or sodium methoxide are commonly used under mild to moderate conditions.

Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid are employed.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Major Products:

Substitution Products: Depending on the nucleophile, products such as 1-benzyl-3-(azidomethyl)pyrrolidine or 1-benzyl-3-(methoxymethyl)pyrrolidine can be formed.

Oxidation Products: N-oxides or other oxidized derivatives.

Reduction Products: 1-methyl-3-(chloromethyl)pyrrolidine.

科学研究应用

Scientific Research Applications

1. Medicinal Chemistry

- Pharmacological Development : 1-Benzyl-3-(chloromethyl)pyrrolidine serves as a crucial building block in the synthesis of pharmacologically active compounds. Its derivatives have been explored for potential therapeutic applications in treating neurological disorders and cancer.

- Neuroleptic Properties : Research has indicated that compounds derived from this structure exhibit neuroleptic properties, particularly through selective interaction with dopamine receptors. For example, the compound YM-09151-2, related to this class, demonstrated potent inhibition of dopamine D1 receptors, suggesting its potential in managing psychiatric conditions .

2. Organic Synthesis

- Intermediate for Complex Molecules : The compound is utilized as an intermediate in the synthesis of more complex organic molecules. Its unique structure allows for diverse modifications that can lead to various functionalized products.

3. Biological Studies

- Enzyme Interaction Studies : this compound is used to investigate interactions with enzymes and receptors. Studies have shown its potential to inhibit specific enzymes involved in metabolic pathways, which is critical for drug development targeting these systems .

- Binding Affinity : The chloromethyl group enhances the compound's ability to form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity and altering metabolic pathways.

4. Industrial Applications

- Production of Specialty Chemicals : The compound finds utility in the production of fine chemicals and functional materials within industrial settings. Its reactivity makes it suitable for synthesizing advanced materials with specific properties.

Inhibition Studies

In vitro assays have demonstrated that this compound effectively inhibits specific enzymes involved in metabolic processes. The binding affinity was assessed using biochemical assays, confirming its potential as a lead compound for drug development targeting enzyme systems .

作用机制

The mechanism of action of 1-Benzyl-3-(chloromethyl)pyrrolidine depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. For example, it can act as an inhibitor or activator of specific enzymes, affecting biochemical pathways involved in disease processes . The chloromethyl group can also form covalent bonds with nucleophilic sites in biological molecules, leading to potential therapeutic effects .

相似化合物的比较

Comparison with Structurally Similar Compounds

The following table summarizes key analogs of 1-benzyl-3-(chloromethyl)pyrrolidine, emphasizing differences in substituents, synthetic yields, physical properties, and applications:

Key Observations:

Substituent Effects on Reactivity and Yield :

- Electron-donating groups (e.g., 4-methoxyphenyl in ) improve synthetic yields compared to electron-withdrawing substituents (e.g., 4-chlorophenyl in ).

- Bulky groups like trimethylsilyloxy stabilize intermediates but may complicate purification .

Functional Group Diversity :

- The trifluoroacetamido group () introduces strong electron-withdrawing properties, enhancing stability in acidic conditions.

- Boc-protected amines () are critical for peptide coupling, offering reversible protection under mild acidic conditions.

Spectral Distinctions :

- Trimethylsilyloxy derivatives show characteristic Si(CH₃)₃ signals at δ 0.07 in 1H-NMR .

- Methoxy groups in pyrrolidine carboxylates generate distinct InChI structural fingerprints .

Applications :

- Chloromethyl analogs are pivotal for alkylation reactions, whereas trifluoroacetamido derivatives serve as biochemical reagents .

- Ketone-containing derivatives (e.g., ) are utilized in drug discovery due to their electrophilic carbonyl group.

Research Findings and Industrial Relevance

- Pharmaceutical Synthesis : this compound derivatives are precursors to bioactive molecules. For example, trifluoroacetamido analogs are explored as protease inhibitors .

- Material Science : Silyl-protected derivatives () enable controlled release of amines in polymer chemistry.

- Chiral Chemistry : Enantiopure analogs like (3S,4S)-1-benzylpyrrolidine-3,4-diol () highlight the role of stereochemistry in drug design.

生物活性

1-Benzyl-3-(chloromethyl)pyrrolidine is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, mechanisms of action, applications, and relevant research findings.

Chemical Structure and Properties

This compound has the molecular formula and features a pyrrolidine ring substituted with a benzyl group and a chloromethyl moiety. The presence of these functional groups contributes to its reactivity and biological interactions.

The biological activity of this compound primarily stems from its ability to interact with various biological targets, including neurotransmitter receptors and enzymes. The chloromethyl group facilitates nucleophilic substitution reactions, allowing the compound to form covalent bonds with nucleophilic sites on proteins or enzymes. This can lead to enzyme inhibition or modulation of receptor activity, impacting synaptic transmission and other metabolic pathways.

Key Mechanisms:

- Enzyme Inhibition : The compound may inhibit enzymes involved in neurotransmitter metabolism, potentially affecting conditions like Alzheimer's disease.

- Receptor Modulation : It may interact with neurotransmitter receptors, influencing synaptic signaling.

Biological Activity

Research indicates that this compound exhibits notable biological activities:

- Neuropharmacological Effects : Its structural similarity to biologically active molecules suggests potential applications in treating neurological disorders. Studies have shown that it can modulate synaptic transmission, which is critical for developing compounds targeting neurological conditions .

- Enzyme Interaction : The compound has been evaluated for its inhibitory effects on acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), which are enzymes implicated in neurodegenerative diseases. Preliminary data indicate that it may serve as a lead compound for further drug development against such diseases .

Research Findings and Case Studies

Several studies have investigated the biological activity of this compound:

- Study on Enzyme Inhibition : A study evaluated various derivatives of benzylpyrrolidines for their AChE inhibitory activity. The results indicated that modifications to the benzyl group significantly affected inhibitory potency, suggesting structure-activity relationships (SAR) that could guide future drug design .

- Synthesis and Applications : The compound is synthesized through multi-step organic reactions, often serving as an intermediate in the development of more complex bioactive molecules. Its applications extend beyond medicinal chemistry to include organic synthesis and material science.

Tables of Biological Activity

| Biological Activity | Mechanism | Potential Applications |

|---|---|---|

| AChE Inhibition | Covalent binding with enzyme active sites | Alzheimer's disease treatment |

| Modulation of Neurotransmitter | Interaction with receptor sites | Neurological disorder therapies |

| Enzyme Inhibition | Nucleophilic substitution leading to enzyme deactivation | Drug development for metabolic disorders |

常见问题

Q. What are the recommended synthetic routes for 1-Benzyl-3-(chloromethyl)pyrrolidine, and how can reaction conditions be optimized?

Methodological Answer:

- Synthetic Pathways :

- Nucleophilic Substitution : React 1-benzylpyrrolidine with chloromethylating agents (e.g., chloromethyl ether derivatives) under inert conditions. Use polar aprotic solvents (DMF or DCM) and reflux at 80–100°C for 12–24 hours .

- Reductive Amination : Introduce the chloromethyl group via reductive alkylation using formaldehyde and HCl in the presence of a reducing agent (e.g., NaBH4) .

- Optimization Tips :

- Solvent Choice : DMF enhances nucleophilicity but may require rigorous drying to avoid side reactions.

- Catalysis : Use Lewis acids (e.g., ZnCl₂) to accelerate chloromethylation .

- Purification : Employ flash chromatography (silica gel, hexane/EtOAc gradient) to isolate the product, ensuring removal of unreacted starting materials .

Q. How can researchers characterize this compound using spectroscopic and chromatographic methods?

Methodological Answer:

- Nuclear Magnetic Resonance (NMR) :

- ¹H NMR : Look for characteristic signals: benzyl protons (δ 7.2–7.4 ppm, multiplet), chloromethyl group (δ 3.5–4.0 ppm, singlet or doublet depending on coupling) .

- ¹³C NMR : Confirm the chloromethyl carbon (δ 40–45 ppm) and benzyl aromatic carbons (δ 125–140 ppm) .

- High-Resolution Mass Spectrometry (HRMS) : Validate molecular weight (C₁₂H₁₆ClN: calculated [M+H]⁺ = 210.0949) .

- Chiral Analysis : Use HPLC with a chiral stationary phase (e.g., IC column) to resolve enantiomers if stereochemistry is a concern .

Q. What safety protocols are critical for handling this compound in laboratory settings?

Methodological Answer:

- Hazard Mitigation :

- Ventilation : Perform reactions in a fume hood to avoid inhalation of volatile chloromethyl intermediates .

- Personal Protective Equipment (PPE) : Wear nitrile gloves, chemical-resistant aprons, and safety goggles. Avoid contact with metals (chloromethyl groups are corrosive) .

- Storage : Store in airtight, amber-glass containers under nitrogen at 2–8°C to prevent hydrolysis of the chloromethyl group .

Advanced Research Questions

Q. How can computational methods (e.g., DFT) predict the reactivity and stability of this compound?

Methodological Answer:

- DFT Calculations :

- Geometry Optimization : Use Gaussian09 with B3LYP/6-31G(d) basis sets to model the molecule’s lowest-energy conformation .

- Reactivity Descriptors : Calculate Fukui indices to identify nucleophilic/electrophilic sites. The chloromethyl group typically shows high electrophilicity .

- NBO Analysis : Evaluate hyperconjugation effects (e.g., σ→σ* interactions in the chloromethyl moiety) to explain stability .

- Applications : Predict regioselectivity in further functionalization (e.g., SN2 reactions at the chloromethyl site) .

Q. How do structural modifications at the 3-position of 1-benzylpyrrolidine impact biological activity or ligand binding?

Methodological Answer:

- Case Study : Replace the chloromethyl group with Boc-protected amines or sulfonyl esters (see for analogous derivatives).

- Synthetic Steps : Use Mitsunobu conditions (DIAD, PPh₃) to introduce bulky groups .

- Biological Assays : Test modified compounds in receptor-binding assays (e.g., orexin receptors) to correlate substituent size/polarity with activity .

- Key Insight : Chloromethyl groups enhance electrophilicity for covalent binding, while bulkier groups (e.g., tert-butyl) improve metabolic stability .

Q. How can researchers resolve contradictions in stereochemical outcomes during synthesis?

Methodological Answer:

- Problem : Discrepancies in reported enantiomeric excess (e.g., 81% yield with 9:1 E/Z ratio in vs. lower yields elsewhere).

- Strategies :

- Chiral Auxiliaries : Use (R)- or (S)-BINOL ligands to control stereochemistry during chloromethylation .

- Kinetic Resolution : Employ enzymes (e.g., lipases) to selectively hydrolyze undesired enantiomers .

- Analytical Validation : Combine HPLC with circular dichroism (CD) spectroscopy to confirm absolute configuration .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。